N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine
Description
N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine is a thiazole derivative featuring dual sulfonyl groups at positions 2 and 4 of the thiazole core. The 4-methylphenylsulfonyl (tosyl) group at position 4 and the propylsulfonyl group at position 2 contribute to its steric and electronic properties, while the N-(furan-2-ylmethyl)amine substituent at position 5 introduces heteroaromatic functionality .
Properties
Molecular Formula |
C18H20N2O5S3 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H20N2O5S3/c1-3-11-27(21,22)18-20-17(16(26-18)19-12-14-5-4-10-25-14)28(23,24)15-8-6-13(2)7-9-15/h4-10,19H,3,11-12H2,1-2H3 |
InChI Key |
BAULUFGGBVACRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The compound features a furan ring, thiazole moiety, and sulfonamide groups, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the furan and thiazole structures. For instance, derivatives of furan have shown effectiveness against various pathogens:
- Escherichia coli
- Salmonella typhi
- Staphylococcus aureus
In one study, a related compound demonstrated significant inhibition against these pathogens, suggesting that this compound may exhibit similar properties due to structural similarities .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | E. coli | 0.5 µg/mL |
| Salmonella typhi | 0.7 µg/mL | |
| Staphylococcus aureus | 1.0 µg/mL | |
| Bacillus subtilis | No inhibition |
Anti-inflammatory Activity
The compound's structure suggests potential inhibition of phosphoinositide 3-kinases (PI3K), which are implicated in inflammatory responses. A related series of compounds demonstrated selective inhibition of PI3Kgamma, leading to reduced leukocyte recruitment in animal models . This indicates that this compound might also possess anti-inflammatory properties.
Anticancer Potential
The anticancer activity of thiazole derivatives has been explored extensively. One study indicated that modifications in the thiazole structure could lead to enhanced potency against cancer cell lines. The compound's ability to interact with specific cellular targets may provide a basis for further investigation into its anticancer effects .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation significantly:
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| F8–S43 | MCF7 | 1.55 |
| HeLa | 2.00 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound's mechanism of action involves the inhibition of bacterial enzyme activity by binding to active or allosteric sites on target enzymes. This interaction disrupts critical metabolic processes within the bacteria, leading to cell death.
Anticancer Properties
The anticancer potential of this compound has been evaluated through various studies. It has shown cytotoxic effects against several cancer types, including:
- Breast Cancer
- Lung Cancer
For instance, derivatives of thiazole compounds similar to this one exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer cells. The proposed mechanisms for its anticancer activity include modulation of signal transduction pathways crucial for cancer cell proliferation.
Case Studies
Several studies highlight the efficacy of this compound in clinical settings:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of thiazole derivatives against multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound demonstrated significant anticancer activity with varying degrees of potency.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. Findings suggested that incorporating sulfonyl groups enhanced antibacterial activity compared to non-sulfonated analogs.
Comparison with Similar Compounds
Table 1: Structural Analogues of the Target Compound
Key Observations :
- The propylsulfonyl group in the target may confer greater lipophilicity compared to the 4-chlorophenylsulfonyl group in .
Functional and Spectroscopic Properties
Spectroscopic Data :
- IR Spectroscopy : shows that sulfonyl groups exhibit ν(S=O) stretches at ~1240–1255 cm<sup>−1</sup>, consistent with the target’s tosyl and propylsulfonyl moieties. The absence of ν(S-H) (~2500–2600 cm<sup>−1</sup>) in the target confirms the absence of thiol tautomers .
- NMR : Thiazole protons in analogues (e.g., ) resonate at δ 7.5–8.5 ppm for aromatic systems, while sulfonyl groups deshield adjacent protons .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
